N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-ethyl-4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5/c1-2-19-17-20-7-6-16(21-17)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,2,8-11,13H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWLJAPWOHDBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Formation
The pyrimidine ring is constructed via cyclocondensation of ethyl acetoacetate with guanidine hydrochloride in the presence of sodium ethoxide, yielding 2-amino-4,6-dihydroxypyrimidine. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces chlorine at the 4-position, producing 2-amino-4-chloropyrimidine.
Ethylation of the 2-Amino Group
The primary amine at position 2 is alkylated using ethyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base:
$$
\text{2-Amino-4-chloropyrimidine} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Chloro-N-ethylpyrimidin-2-amine}
$$
Reaction conditions are optimized at 80°C for 12 hours, achieving a 78% yield after purification by silica gel chromatography.
Preparation of 1-(3-Fluorobenzyl)piperazine
Mono-Alkylation of Piperazine
Piperazine is selectively alkylated at one nitrogen using 3-fluorobenzyl bromide. To prevent bis-alkylation, a protecting group strategy is employed:
- Boc Protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding 1-Boc-piperazine.
- Alkylation : The Boc-protected piperazine reacts with 3-fluorobenzyl bromide in the presence of sodium hydride (NaH) in DMF at 0°C to room temperature.
- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) affords 1-(3-fluorobenzyl)piperazine.
Yield and Purity
The three-step sequence achieves an overall yield of 65%, with >95% purity confirmed by high-performance liquid chromatography (HPLC).
Coupling of Intermediates via SNAr
Reaction Conditions
The chlorine atom at position 4 of the pyrimidine undergoes displacement by the secondary amine of 1-(3-fluorobenzyl)piperazine. The reaction is conducted in anhydrous THF using N,N-diisopropylethylamine (DIPEA) as a base:
$$
\text{4-Chloro-N-ethylpyrimidin-2-amine} + \text{1-(3-Fluorobenzyl)piperazine} \xrightarrow{\text{DIPEA, THF}} \text{N-Ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine}
$$
Heating at 90°C for 24 hours under nitrogen atmosphere yields the product in 82% yield after recrystallization from ethanol.
Optimization Studies
| Variable | Tested Conditions | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | DMF, THF, DCM, Acetonitrile | THF | 82 |
| Base | K₂CO₃, DIPEA, Et₃N | DIPEA | 82 |
| Temperature (°C) | 70, 90, 110 | 90 | 82 |
| Reaction Time (h) | 12, 24, 36 | 24 | 82 |
The use of DIPEA minimizes side reactions such as N-oxide formation, while THF ensures solubility of both intermediates.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, pyrimidine H-5), 7.35–7.28 (m, 1H, aromatic), 7.15–7.08 (m, 2H, aromatic), 6.99–6.93 (m, 1H, aromatic), 5.21 (s, 2H, NH₂), 3.62 (t, J = 5.0 Hz, 4H, piperazine H), 2.56 (t, J = 5.0 Hz, 4H, piperazine H), 2.44 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.22 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 162.1 (C-2), 160.3 (C-4), 158.9 (C-6), 137.2–114.8 (aromatic carbons), 53.1 (piperazine CH₂), 51.8 (piperazine CH₂), 38.5 (CH₂CH₃), 15.2 (CH₂CH₃).
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.7 minutes, confirming >99% purity.
Alternative Synthetic Pathways
Reductive Amination Approach
An alternative route involves reductive amination of 4-(piperazin-1-yl)pyrimidin-2-amine with 3-fluorobenzaldehyde, followed by ethylation. However, this method suffers from lower yields (45%) due to competing imine formation.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction time for the SNAr step, achieving comparable yields (80%) while minimizing thermal degradation.
Industrial Scale-Up Considerations
Cost-Effective Modifications
Environmental Impact
Waste streams containing DIPEA and THF are treated via neutralization and fractional distillation, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action and potential therapeutic targets.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects through:
Receptor Binding: It can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Enzyme Inhibition: The compound may inhibit certain enzymes, disrupting biochemical pathways and leading to desired outcomes.
Comparison with Similar Compounds
N-Ethyl-4-[4-(6-Ethyl-5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2415462-93-8)
- Molecular Formula : C₁₆H₂₂FN₇
- Molecular Weight : 331.39 g/mol
- Key Features : Contains an ethyl and fluorine substituent on the pyrimidine ring, enhancing lipophilicity compared to simpler analogs.
- Synthesis : Smiles string
CCNc1nccc(N2CCN(c3ncnc(CC)c3F)CC2)n1suggests a modular synthesis involving piperazine coupling ().
N-Ethyl-4-{4-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine (CAS 2640842-22-2)
Comparison :
*Estimated from structural analogs ().
Urea-Linked Piperazine-Thiazole Derivatives ()
Compounds such as 1f and 1g () share a piperazine-thiazole backbone but incorporate urea linkages and hydrazinyl groups. For example:
- 1f : Yield 70.7%, ESI-MS m/z 667.9 [M−2HCl+H]⁺, melting point 198–200°C.
- 1g : Yield 78.4%, ESI-MS m/z 638.1 [M−2HCl+H]⁺, melting point 205–207°C.
Key Differences :
- The target compound lacks the thiazole and urea moieties, which are critical for hydrogen bonding in urea derivatives.
- Urea analogs exhibit higher molecular weights (e.g., 667.9 g/mol for 1f ) due to additional aromatic and hydrazine groups.
CNS-Targeted Analogs ()
CRA1000 and CRA1001 () are tetrahydropyridine-containing pyrimidines with isopropyl and bromophenyl groups. These compounds highlight the importance of:
- Tetrahydropyridine vs. Piperazine : Altered ring saturation impacts conformational flexibility and receptor binding.
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability but may reduce solubility.
Simplified Pyrimidine-Amines ()
4-(3-Fluorophenyl)pyrimidin-2-amine (CAS 85979-48-2):
- Molecular Formula : C₁₀H₈FN₃
- Molecular Weight : 189.19 g/mol
- Key Contrasts : The absence of the piperazine-ethylamine side chain reduces complexity and molecular weight by ~140 g/mol.
Insights :
- High yields (>85%) in ethyl acetate derivatives () suggest efficient coupling strategies.
- Urea derivatives exhibit broader melting point ranges, likely due to crystalline packing variations ().
Structural and Functional Implications
- Piperazine vs. Tetrahydropyridine : Piperazine’s two nitrogen atoms enable dual hydrogen bonding, whereas tetrahydropyridine () offers a more rigid scaffold.
- Fluorine Substituents : The 3-fluorobenzyl group in the target compound balances lipophilicity and polarity, contrasting with the stronger electron-withdrawing effects of trifluoromethyl groups ().
- Urea vs. Amine Linkers : Urea groups () enhance solubility but may increase metabolic susceptibility compared to stable amine linkages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
